(E)-2-Methyloct-5-en-2-ol
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Overview
Description
(E)-2-Methyloct-5-en-2-ol is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by the presence of a double bond between the fifth and sixth carbon atoms in its octane chain. This compound is known for its distinct odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-2-Methyloct-5-en-2-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 2-methyl-1-octene. The reaction typically proceeds as follows:
Hydroboration: 2-methyl-1-octene is treated with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methyloct-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form (E)-2-Methyloctan-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 2-Methyl-5-octanone or 2-Methyl-5-octanal.
Reduction: (E)-2-Methyloctan-2-ol.
Substitution: 2-Chloro-2-methyloct-5-ene.
Scientific Research Applications
(E)-2-Methyloct-5-en-2-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of (E)-2-Methyloct-5-en-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenase, which catalyzes the oxidation of the alcohol group to form corresponding aldehydes or ketones. The pathways involved include the oxidation-reduction cycle, where the compound undergoes enzymatic transformations.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-octanol: Similar structure but lacks the double bond.
2-Methyl-2-octanol: Similar structure but with a different position of the hydroxyl group.
2-Methyl-5-octanone: Oxidized form of (E)-2-Methyloct-5-en-2-ol.
Uniqueness
This compound is unique due to the presence of both a double bond and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
55928-73-9 |
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Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(E)-2-methyloct-5-en-2-ol |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h5-6,10H,4,7-8H2,1-3H3/b6-5+ |
InChI Key |
LGAOBFAFWKTUEZ-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/CCC(C)(C)O |
Canonical SMILES |
CCC=CCCC(C)(C)O |
Origin of Product |
United States |
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